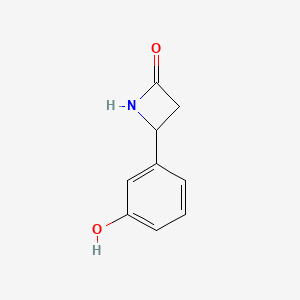
4-(3-Hydroxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are known for their significant biological activities and are often used in medicinal chemistry. The presence of the hydroxyphenyl group at the 4-position of the azetidinone ring enhances its chemical reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-Hydroxyphenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3-chloro-1-{4-[3-(substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one with 99% hydrazine hydrate in ethanol. The mixture is refluxed gently for several hours, followed by concentration and cooling to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the azetidinone ring can produce amines .
Aplicaciones Científicas De Investigación
4-(3-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the absorption of cholesterol in the intestines by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter, leading to reduced cholesterol levels in the liver and bloodstream .
Comparación Con Compuestos Similares
Similar Compounds
Ezetimibe: A well-known cholesterol absorption inhibitor with a similar azetidinone structure.
Penicillin: Contains a beta-lactam ring similar to azetidinones and is widely used as an antibiotic.
Uniqueness
4-(3-Hydroxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its reactivity and potential for various applications compared to other azetidinones .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
4-(3-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6(4-7)8-5-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) |
Clave InChI |
HTVKZVAVOZIIGK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


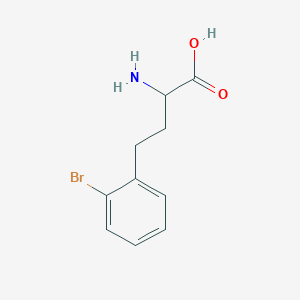

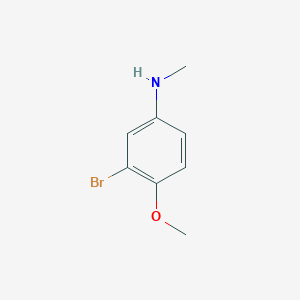
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)


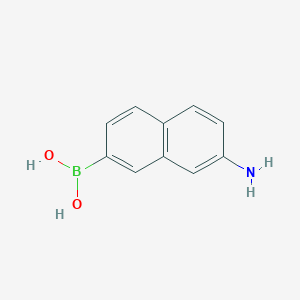
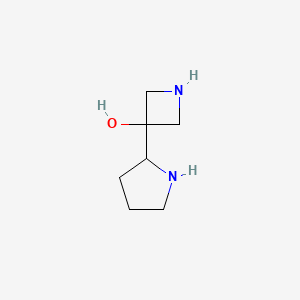
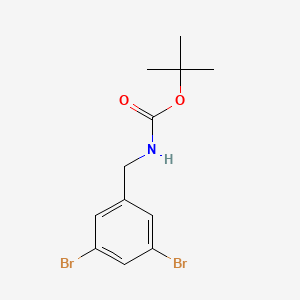
![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)




